molecular formula C11H10N2O4 B2415303 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid CAS No. 929974-88-9

3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid

Cat. No.: B2415303
CAS No.: 929974-88-9
M. Wt: 234.211
InChI Key: CYEBFTIDIADYDZ-UHFFFAOYSA-N
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Description

3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol It is characterized by the presence of a benzoic acid moiety linked to an imidazolidinone ring through a methylene bridge

Properties

IUPAC Name

3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-2-1-3-8(4-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEBFTIDIADYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 2,5-dioxoimidazolidine under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzoic acid are often evaluated for their efficacy against drug-resistant strains of bacteria. A comparative analysis indicates that 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid may enhance the activity of existing antimicrobial agents due to its structural features that facilitate interaction with bacterial targets.
  • Anticancer Potential
    • The compound's ability to inhibit specific biological pathways makes it a candidate for anticancer drug development. Research indicates that imidazolidinone derivatives can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The design of such compounds often aims to optimize their selectivity and potency against cancer cells while minimizing toxicity to normal cells .
  • Enzyme Inhibition
    • This compound has been investigated for its potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The compound's structural analogs have shown varying degrees of inhibition against MMPs, suggesting that modifications to the imidazolidinone ring can enhance inhibitory activity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial properties of several benzoic acid derivatives, including this compound. The findings indicated that this compound exhibited significant growth inhibition against multiple strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer agents, researchers synthesized a series of imidazolidinone derivatives based on the structure of this compound. The results demonstrated that certain derivatives showed promising cytotoxic effects against human breast cancer cell lines, suggesting that further optimization could lead to effective therapeutic agents .

Comparative Analysis with Related Compounds

Compound NameStructureKey Differences
4-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]benzoic acidStructureContains an ethyl group instead of a methyl group; may exhibit different biological activity
4-(2-Fluorobenzoic acid)StructureContains a fluorine substituent on the benzene ring; potentially enhances lipophilicity
3-(2-Methylimidazolidinone)StructureLacks the benzoic acid moiety; focused on different pharmacological profiles

Mechanism of Action

The mechanism of action of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid is unique due to its specific substitution pattern and the presence of both the benzoic acid and imidazolidinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid, a compound with the molecular formula C₁₁H₁₀N₂O₄ and a molecular weight of approximately 234.21 g/mol, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Some derivatives of this compound have shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The structure of the compound, particularly the presence of the benzoic acid moiety, is believed to play a crucial role in its antibacterial efficacy.

Anticancer Properties

The compound has also been explored for its anticancer potential . Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways and the induction of apoptosis in malignant cells. The interaction with enzymes involved in metabolic pathways is a key aspect of its proposed mechanism of action.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity, potentially leading to therapeutic effects. For example, it may inhibit certain enzymes that are crucial in cancer metabolism or bacterial survival.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various derivatives of this compound, researchers found that certain modifications enhanced its effectiveness against specific pathogens. The study reported:

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CP. aeruginosa64 µg/mL

These findings indicate that structural variations can significantly impact the antimicrobial activity of the compound.

Case Study: Anticancer Activity

A separate investigation into the anticancer properties revealed that this compound inhibited proliferation in several cancer cell lines. The results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Induction of apoptosis
HeLa (cervical)25Inhibition of cell cycle progression
A549 (lung)20Modulation of metabolic pathways

These results support the potential use of this compound in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with a pre-functionalized imidazolidinone moiety. For example, acylation reactions using acyl chlorides or ester intermediates (e.g., methyl benzoate derivatives) under reflux conditions with catalysts like polyphosphoric acid or acetic acid . Optimization includes controlling stoichiometry, temperature (e.g., 80–110°C), and solvent polarity (e.g., toluene or DMF) to minimize side products like benzimidazoles . Purification via recrystallization (DMF/acetic acid mixtures) or silica chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the benzoic acid backbone and imidazolidinone ring substitution patterns (e.g., methylene protons at δ 4.2–4.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., observed m/z 292.29 for a related derivative) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of imidazolidinone) and ~2500–3000 cm1^{-1} (carboxylic acid O-H) confirm functional groups .

Q. How can solubility be improved for in vitro studies?

  • Methodological Answer : Esterification of the carboxylic acid group (e.g., methyl ester formation) enhances solubility in organic solvents . Alternatively, salt formation (e.g., sodium or ammonium salts) or co-solvent systems (DMSO:PBS mixtures) improve aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for imidazolidinone-containing benzoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from reaction conditions. For example, excess protonating agents (e.g., H3_3PO4_4) favor imidazolidinone cyclization over amide byproducts . Systematic DOE (Design of Experiments) studies varying temperature, catalyst loading, and solvent can identify optimal parameters. Analytical HPLC tracking reaction progress (e.g., C18 column, UV detection at 254 nm) helps quantify intermediates and byproducts .

Q. What strategies are used to study this compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Competitive inhibition assays (e.g., STAT3 inhibition using fluorescence polarization) assess binding affinity .
  • Molecular Docking : Computational models (AutoDock Vina) predict interactions with enzyme active sites, leveraging the imidazolidinone ring’s hydrogen-bonding capacity .
  • SAR Studies : Modifying the benzoic acid’s substituents (e.g., adding fluoro or methoxy groups) evaluates potency changes .

Q. What computational methods predict the reactivity of the imidazolidinone ring during functionalization?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis calculates HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For example, the imidazolidinone’s carbonyl groups are electrophilic, enabling nucleophilic attacks for further derivatization . DFT (Density Functional Theory) simulations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions .

Q. How does steric hindrance influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Steric maps (e.g., using Molinspiration) quantify hindered regions. For example, the ortho-position of the benzoic acid’s methylene group may limit Suzuki-Miyaura coupling efficiency. Bulkier ligands (e.g., SPhos) in palladium catalysis mitigate this issue .

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